molecular formula C6H8N2O B156974 2-Amino-3-methoxypyridine CAS No. 10201-71-5

2-Amino-3-methoxypyridine

Cat. No. B156974
CAS RN: 10201-71-5
M. Wt: 124.14 g/mol
InChI Key: HNAYRVKSWGSQTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09096593B2

Procedure details

3-Methoxy-2-nitro-pyridine (53, 7.00 g, 45.4 mmol) in 100 mL of methanol, was degassed and palladium (0.7 g, 20%) was added. The reaction was stirred at room temperature for one day under a hydrogen balloon. The reaction was filtered through celite and the filtrate concentrated under vacuum to provide the desired compound (54, 5.555 g). MS (ESI) [M+H+]+=125.3.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([N+:9]([O-])=O)=[N:5][CH:6]=[CH:7][CH:8]=1>CO.[Pd]>[CH3:1][O:2][C:3]1[C:4]([NH2:9])=[N:5][CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
COC=1C(=NC=CC1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.7 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for one day under a hydrogen balloon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
COC=1C(=NC=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 5.555 g
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.